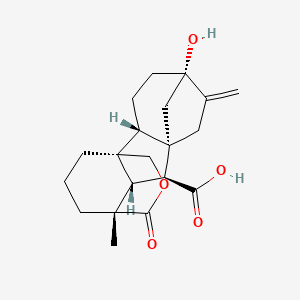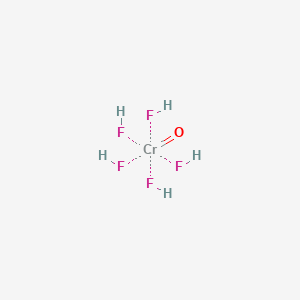
Pyrenophorin
概要
説明
ピレノフォリンは、大きな環状構造を特徴とするマクロ環状化合物の種類であるマクロライドジラクトンです。それは、抗真菌性および除草活性を含む強力な生物活性で知られています。 ピレノフォリンは、Pyrenophora avenae、Stemphylium radicinum、およびDrechslera avenaeなどのさまざまな菌種から単離されています .
作用機序
ピレノフォリンの作用機序は、活性酸素種の生成と電子の誤方向に関係しています . これにより、種子の発芽阻害と葉の部分における異常なクロロフィル保持が起こります . ピレノフォリンの生物活性は、標的生物の細胞プロセスを妨げる能力に起因しています。
類似化合物の比較
類似化合物: ピレノフォリンに類似した化合物には、ピレノフォロールとジヒドロピレノフォリンが含まれます . これらの化合物は、ピレノフォリンと構造上の類似点を共有し、同様の生物活性も示しています。
ユニークさ: ピレノフォリンを類似化合物から際立たせているのは、より高い効力とより幅広い生物活性です . ピレノフォロールとジヒドロピレノフォリンも抗真菌特性を示しますが、ピレノフォリンはより強力で選択性が低いため、さまざまなアプリケーションに適した汎用性の高い化合物となっています .
生化学分析
Biochemical Properties
Pyrenophorin plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to inhibit seed germination and reduce root growth in several graminaceous plants . This compound interacts with enzymes involved in cell wall synthesis and degradation, disrupting normal cellular processes. Additionally, it has been shown to reduce chlorophyll levels in leaves, indicating its impact on photosynthetic proteins .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to inhibit the growth of several plant species by interfering with cell signaling pathways and gene expression . In aquatic organisms, this compound exhibits toxicity by disrupting cellular metabolism and causing oxidative stress . The compound’s impact on cell function includes alterations in cell signaling pathways, changes in gene expression, and disruptions in cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . This compound’s antifungal activity is attributed to its ability to generate reactive oxygen species, which cause oxidative damage to fungal cells . Additionally, this compound can interfere with electron transport chains, further contributing to its toxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that this compound’s inhibitory effects on bacterial bioluminescence are almost complete within 5 minutes of exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits antifungal and herbicidal activities without significant toxicity . At higher doses, this compound can cause adverse effects, including oxidative stress and cellular damage . Understanding the threshold effects and toxic dosages is essential for its safe application in agricultural and medical settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for cellular metabolism . It affects metabolic flux and metabolite levels by inhibiting key enzymes in metabolic pathways . The compound’s impact on metabolic pathways can lead to disruptions in energy production and biosynthesis, contributing to its toxic effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . Its localization and accumulation are influenced by its interactions with cellular transport mechanisms . Understanding the transport and distribution of this compound is crucial for determining its bioavailability and efficacy in different biological systems .
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within cells can affect its interactions with biomolecules and its overall biological activity .
準備方法
合成経路と反応条件: ピレノフォリンの立体選択的な全合成は、さまざまな方法を使用して達成されています。注目すべき方法の1つは、市販の2-ブロモエポキシドを出発物質として使用することです。 合成には、位置選択的開環と分子間ミツノブ環化などの重要なステップが含まれます . 別の方法は、コバルト(II)ポルフィリン触媒によるエチル(2E、4E、7R)-7-アセトキシ-2,4-オクタジエノエートの酸素化です .
工業生産方法: 文献では、ピレノフォリンの工業生産方法は十分に文書化されていません。研究室で開発された合成経路は、反応条件が大型合成に最適化されていれば、工業生産のために拡大することができます。
化学反応の分析
反応の種類: ピレノフォリンは、酸化、還元、および置換反応などのさまざまな化学反応を起こします。 ミツノブ反応は、その合成における重要なステップであり、穏やかな条件下でアルコールをエステルまたはエーテルに変換することを含みます .
一般的な試薬と条件: ピレノフォリンの合成で使用される一般的な試薬には、トリフェニルホスフィン(Ph3P)、アゾジカルボン酸ジエチル(DEAD)、およびコバルト(II)ポルフィリンが含まれます . 反応は通常、窒素などの不活性雰囲気中で、高い収率と選択性を確保するために制御された温度で行われます。
主要な生成物: これらの反応の主要な生成物は、カラムクロマトグラフィーなどの慎重な精製技術によって高純度で得られるピレノフォリン自体です .
科学研究への応用
ピレノフォリンは、その生物活性のために、科学研究に幅広い応用があります。 それは抗真菌特性について研究されており、新しい抗真菌剤を開発するための潜在的な候補となっています . さらに、その除草活性は農業への応用で探求されてきました . ピレノフォリンのユニークな構造は、新しい合成方法を開発することを目指す合成化学者にとって興味深いターゲットでもあります .
科学的研究の応用
Pyrenophorin has a wide range of scientific research applications due to its biological activities. It has been studied for its antifungal properties, making it a potential candidate for developing new antifungal agents . Additionally, its herbicidal activity has been explored for agricultural applications . This compound’s unique structure also makes it an interesting target for synthetic chemists aiming to develop new synthetic methodologies .
類似化合物との比較
Similar Compounds: Similar compounds to pyrenophorin include pyrenophorol and dihydrothis compound . These compounds share structural similarities with this compound and exhibit similar biological activities.
Uniqueness: What sets this compound apart from its similar compounds is its higher potency and broader spectrum of biological activities . While pyrenophorol and dihydrothis compound also exhibit antifungal properties, this compound is more potent and less selective, making it a more versatile compound for various applications .
特性
IUPAC Name |
(3Z,8R,11Z,16R)-8,16-dimethyl-1,9-dioxacyclohexadeca-3,11-diene-2,5,10,13-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O6/c1-11-3-5-13(17)8-10-16(20)22-12(2)4-6-14(18)7-9-15(19)21-11/h7-12H,3-6H2,1-2H3/b9-7-,10-8-/t11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHRIHGUXQTQLU-WICDBLAJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)C=CC(=O)OC(CCC(=O)C=CC(=O)O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1OC(=O)/C=C\C(=O)CC[C@H](OC(=O)/C=C\C(=O)CC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101033207 | |
| Record name | (3E,8R,11E,16R)-8,16-Dimethyl-1,9-Dioxacyclohexadeca-3,11-diene-2,5,10,13-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101033207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5739-85-5 | |
| Record name | Pyrenophorin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005739855 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3E,8R,11E,16R)-8,16-Dimethyl-1,9-Dioxacyclohexadeca-3,11-diene-2,5,10,13-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101033207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



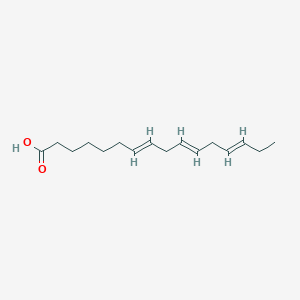
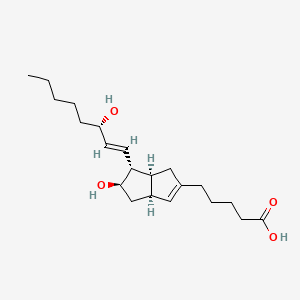

![1-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]ethanone (4-nitrophenyl)hydrazone](/img/structure/B1236261.png)

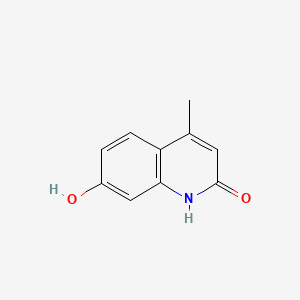
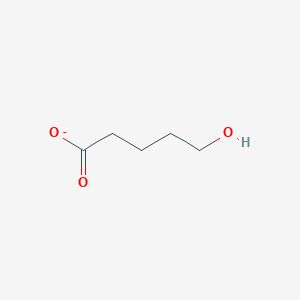
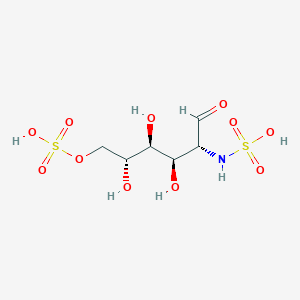
![[(3aR,4R,6E,8S,10E,11aR)-8-hydroxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (Z)-2-methylbut-2-enoate](/img/structure/B1236270.png)

